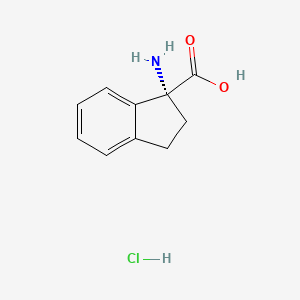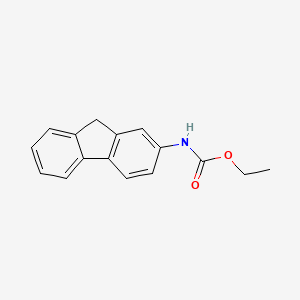![molecular formula C23H26N2O4 B13136542 Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, a methoxybenzyl group, and an oxospiroazetidine-indoline core
Vorbereitungsmethoden
The synthesis of tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzyl group: This step often involves nucleophilic substitution reactions.
Spirocyclization: The formation of the spirocyclic structure is a key step and can be achieved through intramolecular cyclization reactions.
Introduction of the tert-butyl group: This is typically done using tert-butyl esters or tert-butyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and may serve as a lead compound for drug development.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 1-(4-methoxybenzyl)azetidine-2-carboxylate: Similar structure but lacks the spirocyclic indoline core.
Tert-butyl (1’R,3R,5’S)-1-(4-methoxybenzyl)-2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate: Contains a different spirocyclic core.
Methyl 1-(3-tert-butyl-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring instead of the azetidine-indoline core.
The uniqueness of tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H26N2O4 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
tert-butyl 1'-[(4-methoxyphenyl)methyl]-2'-oxospiro[azetidine-3,3'-indole]-1-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-22(2,3)29-21(27)24-14-23(15-24)18-7-5-6-8-19(18)25(20(23)26)13-16-9-11-17(28-4)12-10-16/h5-12H,13-15H2,1-4H3 |
InChI-Schlüssel |
FQZGASUXNNVJOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)


![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
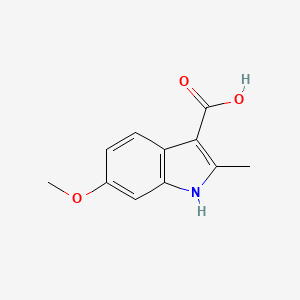
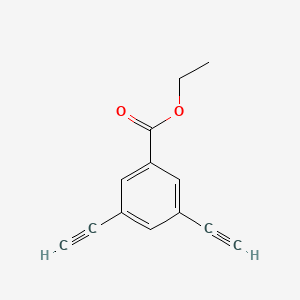
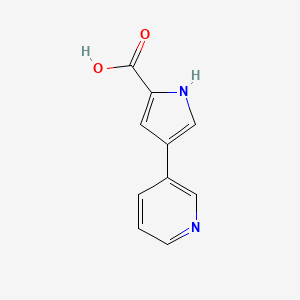
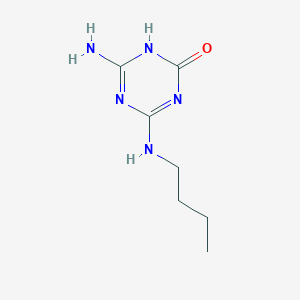
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
